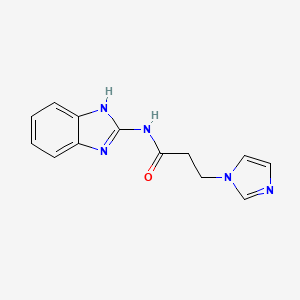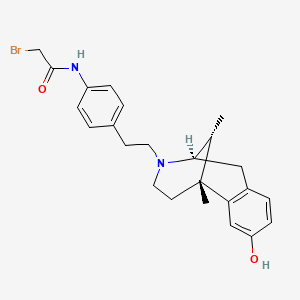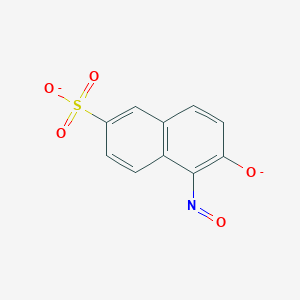![molecular formula C21H22ClN7 B1229950 N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1229950.png)
N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a member of piperazines.
Scientific Research Applications
Antidepressant Potential and Adenosine Receptor Affinity
The compound and its class, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have been found to reduce immobility in Porsolt's behavioral despair model in rats, suggesting potential as rapid-acting antidepressant agents. They also bind avidly to adenosine A1 and A2 receptors, which could influence their antidepressant activity. Optimal activity is linked to specific substituents in the molecular structure, affecting their affinity for A1 and A2 receptors. This dual activity of adenosine receptor affinity and behavioral impact highlights the compound's potential in psychiatric pharmacology (Sarges et al., 1990).
Antimicrobial Activities
Several derivatives of the 1,2,4-triazoloquinoxaline class have been synthesized and evaluated for antimicrobial activities. Some of these derivatives exhibit significant activities against various microorganisms, indicating their potential as antibacterial and antifungal agents. The structure-activity relationship (SAR) studies associated with these compounds are crucial for understanding their mechanism of action and for the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Specific derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This suggests that the structural framework of these compounds could be crucial in the development of novel anticancer therapies (Reddy et al., 2015).
properties
Molecular Formula |
C21H22ClN7 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H22ClN7/c22-16-4-3-5-17(14-16)28-12-10-27(11-13-28)9-8-23-20-21-26-24-15-29(21)19-7-2-1-6-18(19)25-20/h1-7,14-15H,8-13H2,(H,23,25) |
InChI Key |
QRXATNXWXUVPJZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3N4C2=NN=C4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1CN(CCN1CCNC2=NC3=CC=CC=C3N4C2=NN=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)


![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)


![N,N-dimethyl-3-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1229890.png)